Cas no 1326809-23-7 (8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a structurally complex spirocyclic compound featuring a benzyl and 3-chlorobenzoyl substitution pattern. Its unique 1-oxa-4,8-diazaspiro[4.5]decane core provides a rigid framework, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of a carboxylic acid moiety enhances its potential for further functionalization, while the chloro-substituted benzoyl group may contribute to specific binding interactions in biological systems. This compound is particularly useful in the synthesis of pharmacologically active molecules, offering versatility in scaffold modification. Its well-defined structure ensures reproducibility in research applications, supporting studies in receptor targeting and enzyme inhibition.
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure
1326809-23-7 structure
Product Name:8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No:1326809-23-7
MF:C22H23ClN2O4
MW:414.882025003433
MDL:MFCD19706594
CID:5149210
Update Time:2025-05-20

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
    • OC(=O)C1COC2(CCN(CC3=CC=CC=C3)CC2)N1C(=O)C1=CC(Cl)=CC=C1
    • WGOCWTXONRKROI-UHFFFAOYSA-N
    • MDL: MFCD19706594
    • Inchi: 1S/C22H23ClN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
    • InChI Key: WGOCWTXONRKROI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(N1C(C(=O)O)COC21CCN(CC1C=CC=CC=1)CC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 602
  • XLogP3: 1
  • Topological Polar Surface Area: 70.1

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB424097-1 g
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326809-23-7
1g
€751.00 2023-04-24
abcr
AB424097-1g
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326809-23-7
1g
€751.00 2025-04-21
abcr
AB424097-5g
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326809-23-7
5g
€1461.00 2025-04-21

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1326809-23-7)8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Order Number:A1130545
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:27
Price ($):445.0/866.0
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Additional information on 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: A Comprehensive Overview

8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, identified by the CAS Registry Number 1326809-23-7, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. The molecule's structure is characterized by a spiro ring system, which consists of two fused rings sharing a single atom—a feature that contributes to its intriguing chemical properties.

The name of the compound provides critical insights into its structural composition. The term spiro[4.5]decane indicates a spirocyclic system with two rings of four and five members, respectively. The substituents attached to this core structure include a benzyl group at position 8 (benzyl) and a 3-chlorobenzoyl group at position 4 (3-chlorobenzoyl). Additionally, the presence of an oxygen atom in the ring (denoted by 1-oxa) and two nitrogen atoms (denoted by diazaspiro) further diversifies its chemical functionality.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry, particularly due to their ability to modulate biological targets with high specificity. The spiro[4.5]decane core in this compound has been shown to exhibit favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These attributes make it an attractive scaffold for the development of therapeutic agents targeting various disease states.

The synthesis of 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is followed by functionalization at specific positions to introduce the desired substituents. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to achieve high yields and purity in the synthesis process.

In terms of pharmacological activity, this compound has demonstrated promising results in preclinical studies. It has been evaluated for its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions such as inflammation, pain, and neurological disorders. The presence of the benzyl and 3-chlorobenzoyl groups plays a crucial role in modulating the compound's binding affinity and selectivity towards these targets.

The carboxylic acid moiety at position 3 (-carboxylic acid) contributes to the compound's acidity and can influence its solubility and permeability properties. This functional group is also amenable to further chemical modifications, enabling researchers to explore derivatives with enhanced therapeutic profiles.

The integration of computational chemistry techniques has significantly advanced our understanding of this compound's interactions with biological systems. Molecular docking studies have revealed key residues within target proteins that are critical for binding, providing valuable insights for structure-based drug design.

In conclusion, CAS No. 1326809-23-7, or 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, represents a compelling example of how complex molecular architectures can be leveraged to develop innovative therapeutic agents. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring its efficacy in various disease models, this compound holds significant promise for future applications in medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1326809-23-7)8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
A1130545
Purity:99%/99%
Quantity:1g/5g
Price ($):445.0/866.0
Email